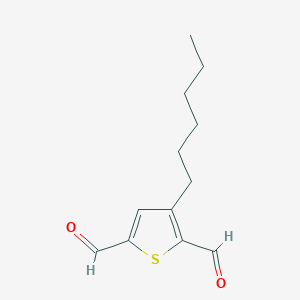
3-Hexylthiophene-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexylthiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C12H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3-hexylthiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the product, possibly through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexylthiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Hexylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Hexylthiophene-2,5-dimethanol.
Substitution: 2,5-dibromo-3-hexylthiophene or 2,5-dinitro-3-hexylthiophene.
Applications De Recherche Scientifique
3-Hexylthiophene-2,5-dicarbaldehyde has several applications in scientific research, particularly in the fields of organic electronics and materials science:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of conjugated polymers that are employed in OPVs for solar energy conversion.
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers like poly(3-hexylthiophene), which are used in various electronic devices such as field-effect transistors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-Hexylthiophene-2,5-dicarbaldehyde in its applications is primarily related to its ability to form conjugated systems. The thiophene ring provides a π-conjugated system that facilitates charge transport, making it useful in electronic applications. The aldehyde groups can participate in further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene): A well-known conducting polymer used in organic electronics.
3-Hexylthiophene: The parent compound without the aldehyde groups, used in the synthesis of various thiophene-based materials.
Thiophene-2,5-dicarbaldehyde: A similar compound without the hexyl group, used in the synthesis of conjugated polymers.
Uniqueness
3-Hexylthiophene-2,5-dicarbaldehyde is unique due to the presence of both hexyl and aldehyde functional groups, which allow for versatile chemical modifications and the formation of conjugated systems with tailored electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .
Propriétés
Numéro CAS |
170702-04-2 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-hexylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-5-6-10-7-11(8-13)15-12(10)9-14/h7-9H,2-6H2,1H3 |
Clé InChI |
RHEAZRNOBUGZRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


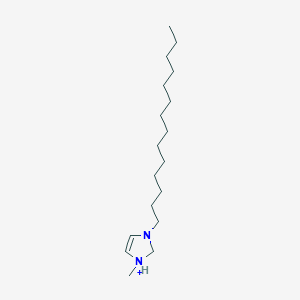
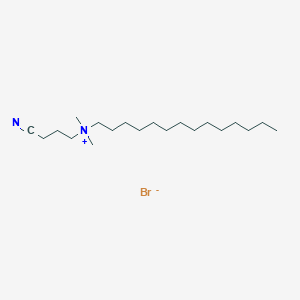
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
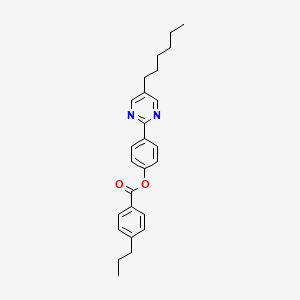
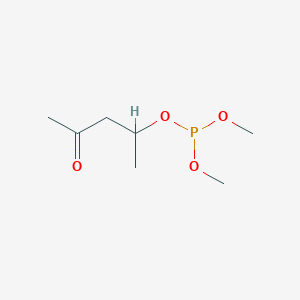
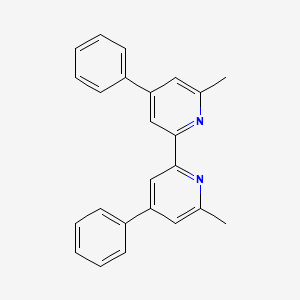
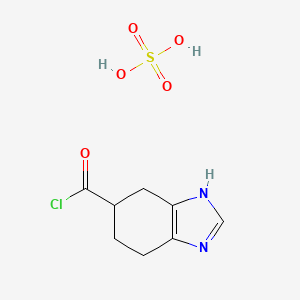
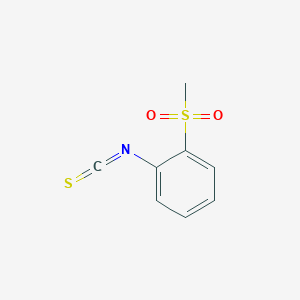
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
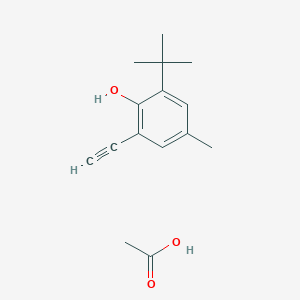
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)

